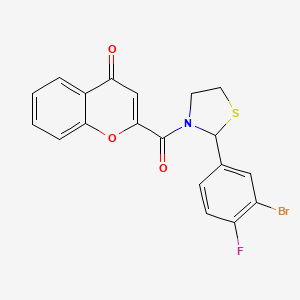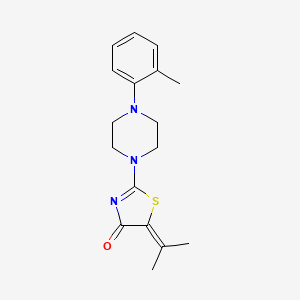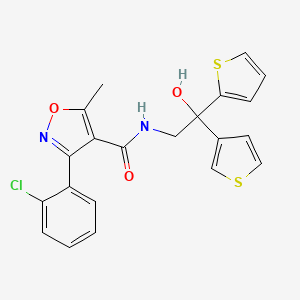
3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN2O3S2 and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Several studies have synthesized and evaluated compounds related to the specified molecule for their antimicrobial efficacy. Notably, research has explored various derivatives synthesized through complex chemical reactions, highlighting their potential as antimicrobial agents. For instance, a clubbed quinazolinone and 4-thiazolidinone compound series showed promising in vitro antibacterial and antifungal activities against a spectrum of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Similarly, another study developed ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating their anti-microbial activity and docking studies, further underscoring the therapeutic potential of such compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Biological Activity and Synthesis
Extensive work has been carried out in the synthesis and characterization of new quinazolines and related compounds, aiming to assess their antimicrobial potential. One particular study synthesized aryl-N-{[({4-[2- (2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl } carbonylamino)amino]thioxo methyl)-amides, which were then screened for antibacterial and antifungal activities, demonstrating significant efficacy against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).
Electrochemical and Electrochromic Studies
Research has also extended into the electrochemical and electrochromic properties of derivatives, exploring how different acceptor groups and copolymerization affect their behavior. A study focusing on novel donor–acceptor type monomers related to the mentioned compound highlighted their good electrochemical activity and potential for color change applications, indicating their utility beyond antimicrobial purposes (Hu et al., 2013).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-13-18(19(24-27-13)15-5-2-3-6-16(15)22)20(25)23-12-21(26,14-8-10-28-11-14)17-7-4-9-29-17/h2-11,26H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBLLUXTFMAIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2696190.png)
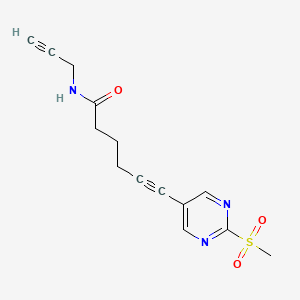
![3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2696194.png)
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2696195.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2696196.png)
![2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2696198.png)
![3-(1-Methylindol-3-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]propanamide](/img/structure/B2696199.png)
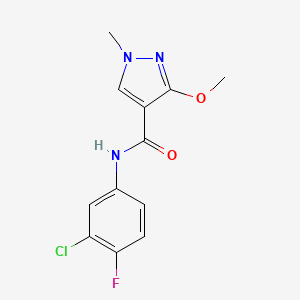
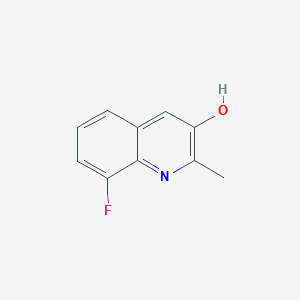
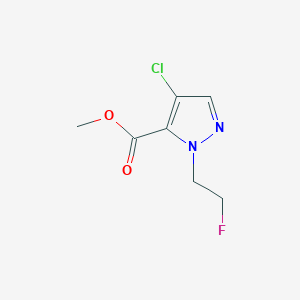
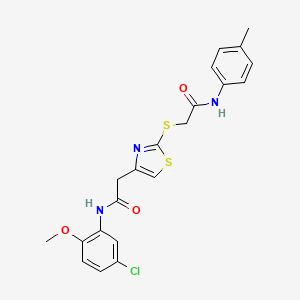
![N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2696204.png)
